1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one typically involves the reaction of a piperidine derivative with a trifluoromethyl ketone precursor. One common method includes the nucleophilic addition of piperidine to 1,1,1-trifluoro-2-propanone under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or amines, depending on the reducing agents used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The compound can inhibit or activate certain enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoropropan-2-ylhydrazine hydrochloride: Shares the trifluoromethyl group but differs in its hydrazine moiety.
1,1,1-Trifluoro-2-propanol: Another trifluoromethyl compound with different functional groups and reactivity.
Uniqueness
1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one stands out due to its combination of the trifluoromethyl group and piperidine moiety, providing unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
838-01-7 |
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Molecular Formula |
C12H20F3NO |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one |
InChI |
InChI=1S/C12H20F3NO/c1-2-3-10(11(17)12(13,14)15)8-9-4-6-16-7-5-9/h9-10,16H,2-8H2,1H3 |
InChI Key |
DVJFQSXXKZKCRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC1CCNCC1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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